molecular formula C14H18O8S B14711711 2-Methoxyphenol;sulfuric acid CAS No. 10402-51-4

2-Methoxyphenol;sulfuric acid

Cat. No.: B14711711
CAS No.: 10402-51-4
M. Wt: 346.35 g/mol
InChI Key: XNEVEABVNVBACM-UHFFFAOYSA-N
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Description

2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a naturally occurring phenolic compound derived from the pyrolysis of lignin, a major component of wood. Guaiacol is commonly used as a flavoring agent, fragrance, and in the synthesis of various pharmaceuticals. When combined with sulfuric acid, it forms a complex that has unique chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenol can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C6H4(OH)2 + (CH3O)2SO2 → C6H4(OH)(OCH3) + HO(CH3O)SO2 C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2

In industrial settings, guaiacol is often produced by the pyrolysis of lignin, which involves heating lignin in the absence of oxygen to break it down into smaller molecules, including guaiacol .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol undergoes various chemical reactions, including:

    Oxidation: Guaiacol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of guaiacol can yield catechol.

    Substitution: Guaiacol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid produces nitroguaiacol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Quinones

    Reduction: Catechol

    Substitution: Nitroguaiacol, halogenated guaiacol derivatives

Mechanism of Action

The mechanism of action of 2-methoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant property is due to the presence of the hydroxyl group attached to the aromatic ring, which can easily donate a hydrogen atom to reactive oxygen species .

Comparison with Similar Compounds

2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol. it is unique in its widespread natural occurrence and its role as a precursor to important compounds like vanillin and eugenol . Other similar compounds include:

    3-Methoxyphenol:

    4-Methoxyphenol:

Conclusion

2-Methoxyphenol, when combined with sulfuric acid, forms a compound with diverse chemical properties and applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

10402-51-4

Molecular Formula

C14H18O8S

Molecular Weight

346.35 g/mol

IUPAC Name

2-methoxyphenol;sulfuric acid

InChI

InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4)

InChI Key

XNEVEABVNVBACM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O

Origin of Product

United States

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